Cas no 856758-56-0 ((1R)-1-(4-ethoxyphenyl)ethan-1-amine)
(1R)-1-(4-ethoxyphenyl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanamine,4-ethoxy-a-methyl-, (aR)-
- (R)-1-(4-ETHOXYPHENYL)ETHANAMINE
- (1R)-1-(4-ethoxyphenyl)ethan-1-amine
- Benzenemethanamine, 4-ethoxy-a-methyl-, (aR)-
- Benzenemethanamine, 4-ethoxy-α-methyl-, (αR)-
- 4-ethoxy-a-Methyl-
- R)-1-(4-Ethoxy-phenyl)-ethylamine
- (R)-1-(4-ethoxyphenyl)ethan-1-amine
- 856758-56-0
- A7N
- (1R)-1-(4-ethoxyphenyl)ethanamine
- (1~{R})-1-(4-ethoxyphenyl)ethanamine
- SCHEMBL20766152
- Benzenemethanamine, 4-ethoxy--methyl-, (R)-
- A841398
- AKOS015843723
- Benzenemethanamine,4-ethoxy-a-methyl-,(aR)-
- EN300-87799
- AKOS010378089
-
- MDL: MFCD06761875
- Inchi: 1S/C10H15NO/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m1/s1
- InChI Key: LQISONQSSGPXMA-MRVPVSSYSA-N
- SMILES: N[C@@H](C1C=CC(OCC)=CC=1)C
Computed Properties
- Exact Mass: 165.115364102g/mol
- Monoisotopic Mass: 165.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- Density: 0.988±0.06 g/cm3(Predicted)
- Boiling Point: 258.1±23.0 °C(Predicted)
- pka: 9.31±0.10(Predicted)
(1R)-1-(4-ethoxyphenyl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-87799-0.05g |
(1R)-1-(4-ethoxyphenyl)ethan-1-amine |
856758-56-0 | 0.05g |
$912.0 | 2023-09-01 | ||
| Enamine | EN300-87799-0.1g |
(1R)-1-(4-ethoxyphenyl)ethan-1-amine |
856758-56-0 | 0.1g |
$956.0 | 2023-09-01 | ||
| Enamine | EN300-87799-0.25g |
(1R)-1-(4-ethoxyphenyl)ethan-1-amine |
856758-56-0 | 0.25g |
$999.0 | 2023-09-01 | ||
| Enamine | EN300-87799-0.5g |
(1R)-1-(4-ethoxyphenyl)ethan-1-amine |
856758-56-0 | 0.5g |
$1043.0 | 2023-09-01 | ||
| Enamine | EN300-87799-1.0g |
(1R)-1-(4-ethoxyphenyl)ethan-1-amine |
856758-56-0 | 1.0g |
$1086.0 | 2023-02-11 | ||
| Enamine | EN300-87799-2.5g |
(1R)-1-(4-ethoxyphenyl)ethan-1-amine |
856758-56-0 | 2.5g |
$2127.0 | 2023-09-01 | ||
| Enamine | EN300-87799-5.0g |
(1R)-1-(4-ethoxyphenyl)ethan-1-amine |
856758-56-0 | 5.0g |
$3147.0 | 2023-02-11 | ||
| Enamine | EN300-87799-10.0g |
(1R)-1-(4-ethoxyphenyl)ethan-1-amine |
856758-56-0 | 10.0g |
$4667.0 | 2023-02-11 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1070451-1g |
(R)-1-(4-ethoxyphenyl)ethan-1-amine |
856758-56-0 | 98% | 1g |
¥8307.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1070451-5g |
(R)-1-(4-ethoxyphenyl)ethan-1-amine |
856758-56-0 | 98% | 5g |
¥27216.00 | 2024-07-28 |
(1R)-1-(4-ethoxyphenyl)ethan-1-amine Related Literature
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on (1R)-1-(4-ethoxyphenyl)ethan-1-amine
Recent Advances in the Study of (1R)-1-(4-ethoxyphenyl)ethan-1-amine (CAS: 856758-56-0): A Comprehensive Research Brief
The compound (1R)-1-(4-ethoxyphenyl)ethan-1-amine (CAS: 856758-56-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine, characterized by its ethoxyphenyl moiety, has shown promising potential in various therapeutic applications, including but not limited to, central nervous system (CNS) disorders and metabolic diseases. This research brief aims to synthesize the latest findings related to this compound, providing a comprehensive overview of its pharmacological properties, synthetic methodologies, and clinical relevance.
Recent studies have highlighted the role of (1R)-1-(4-ethoxyphenyl)ethan-1-amine as a key intermediate in the synthesis of novel bioactive molecules. Its enantiomeric purity and structural features make it a valuable building block for the development of selective receptor modulators. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of serotonin receptor agonists, which exhibit enhanced binding affinity and reduced off-target effects compared to their racemic counterparts. The study employed advanced computational modeling and X-ray crystallography to elucidate the compound's interaction with target receptors, paving the way for rational drug design.
In addition to its synthetic applications, (1R)-1-(4-ethoxyphenyl)ethan-1-amine has been investigated for its direct pharmacological effects. Preclinical trials conducted in murine models have revealed its potential as an anxiolytic agent, with a mechanism of action involving modulation of GABAergic neurotransmission. These findings were corroborated by electrophysiological assays, which showed a dose-dependent enhancement of inhibitory synaptic transmission in hippocampal neurons. Notably, the compound exhibited a favorable safety profile, with no significant adverse effects observed at therapeutic doses.
The pharmacokinetic properties of (1R)-1-(4-ethoxyphenyl)ethan-1-amine have also been a subject of recent research. A 2024 study in Drug Metabolism and Disposition reported that the compound undergoes rapid absorption and extensive first-pass metabolism, primarily via hepatic CYP2D6 enzymes. Despite this, its active metabolites were found to contribute to its prolonged pharmacological effects, suggesting potential for once-daily dosing regimens in clinical settings. Researchers have also explored prodrug strategies to improve its oral bioavailability, with promising results from in vitro and in vivo studies.
From a synthetic chemistry perspective, advancements in asymmetric catalysis have enabled more efficient and scalable production of (1R)-1-(4-ethoxyphenyl)ethan-1-amine. A recent breakthrough published in Organic Letters described a novel biocatalytic route using engineered amine dehydrogenases, achieving >99% enantiomeric excess (ee) and high yields under mild reaction conditions. This green chemistry approach aligns with the growing emphasis on sustainable pharmaceutical manufacturing and could significantly reduce production costs.
Looking ahead, the therapeutic potential of (1R)-1-(4-ethoxyphenyl)ethan-1-amine continues to expand. Ongoing clinical trials are evaluating its efficacy in neuropathic pain management, with preliminary data showing statistically significant reductions in pain scores compared to placebo. Furthermore, its structural analogs are being explored for applications in oncology, particularly as adjuvants to enhance the efficacy of existing chemotherapeutic agents. As research progresses, this compound is poised to make substantial contributions to the development of next-generation pharmaceuticals.
856758-56-0 ((1R)-1-(4-ethoxyphenyl)ethan-1-amine) Related Products
- 6298-96-0(1-(4-Methoxyphenyl)ethanamine)
- 104294-63-5(1-(4-Ethoxyphenyl)ethanamine)
- 65746-45-4(1-4-(Benzyloxy)phenylethanamine)
- 603945-50-2(1-(3-Ethoxyphenyl)ethanamine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)